Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate
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Overview
Description
Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may include multiple steps, such as binding, conformational changes, and signal transduction.
Comparison with Similar Compounds
Prop-2-yn-1-yl ((2S,3S,4S,6S)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate can be compared with other similar compounds, such as other carbamates or hydroxylated tetracenes. These comparisons highlight its unique structural features and functional groups, which may confer specific properties and reactivity. Similar compounds include:
- Carbamates with different substituents
- Hydroxylated tetracenes with varying degrees of hydroxylation
- Methoxy-substituted tetracenes
These comparisons can provide insights into the structure-activity relationships and help guide the design of new compounds with desired properties.
Properties
Molecular Formula |
C31H31NO13 |
---|---|
Molecular Weight |
625.6 g/mol |
IUPAC Name |
prop-2-ynyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C31H31NO13/c1-4-8-43-30(40)32-16-9-20(44-13(2)25(16)35)45-18-11-31(41,19(34)12-33)10-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(42-3)21(14)28(24)38/h1,5-7,13,16,18,20,25,33,35,37,39,41H,8-12H2,2-3H3,(H,32,40)/t13-,16-,18-,20+,25+,31-/m0/s1 |
InChI Key |
CXYMZMMNMVDFPF-MHUUJJOJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC#C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC#C)O |
Origin of Product |
United States |
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